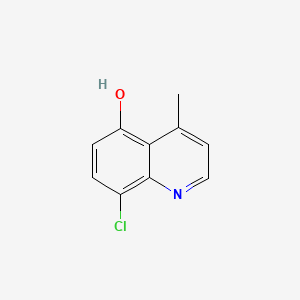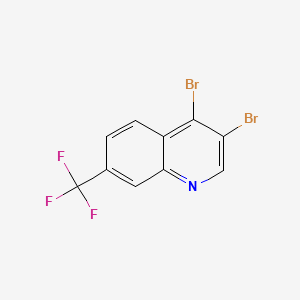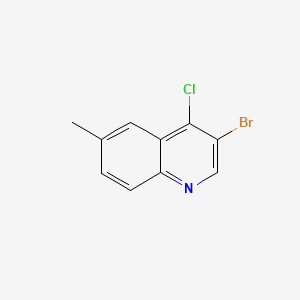
EudesM-4(15)-ene-3α,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EudesM-4(15)-ene-3α,11-diol (EudesM-4) is a naturally occurring diol compound found in the essential oils of a variety of plants. It is a biologically active compound with potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Sources
Research on EudesM-4(15)-ene-3α,11-diol has led to the isolation and characterization of various eudesmane-type sesquiterpene derivatives from natural sources. For instance, a study on Saussurea conica identified several eudesmane-type sesquiterpene derivatives, including (3β)-eudesm-4(14)-ene-3,11-diol, highlighting the plant's potential for yielding bioactive compounds with structural diversity (Fan et al., 2004). Similarly, Ambrosia arborescens was found to contain eudesm-11(13)-en-4β,9β-diol among other sesquiterpenes, which were evaluated for their antiproliferative activity, indicating the therapeutic potential of these compounds (De Leo et al., 2010).
Biological Activities
The exploration of eudesmane-type compounds extends to their biological activities. For example, compounds isolated from Caragana intermedia showed glucose consumption activity, suggesting their potential in metabolic disease management (Sun et al., 2004). Another study on Litsea verticillata revealed that certain sesquiterpenes, including 5-epi-eudesm-4(15)-ene-1β,6β-diol, exhibit anti-HIV activity, further demonstrating the diverse pharmacological properties of eudesmane derivatives (Zhang et al., 2003).
Mecanismo De Acción
Target of Action
EudesM-4(15)-ene-3α,11-diol is a compound derived from Eudesm-4(15)-ene-3α,11-diol
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The compound is known to be involved in the synthesis of (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol . This process involves a chelation controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition .
Result of Action
It is known that the compound has inhibitory effects on the growth of b16 cells
Action Environment
The action of EudesM-4(15)-ene-3α,11-diol can be influenced by various environmental factors. For instance, the compound is derived from the flowers of Chrysanthemum indicum, a plant that has been widely used in China as a heat-clearing and detoxifying herb . The plant’s environment, including soil type, climate, and other ecological factors, can potentially influence the compound’s action, efficacy, and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for EudesM-4(15)-ene-3α,11-diol involves a series of reactions starting from a readily available starting material.", "Starting Materials": [ "EudesM-4(15)-ene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "EudesM-4(15)-ene is reacted with sodium borohydride in methanol to yield EudesM-4(15)-ene-3α,11-diol", "EudesM-4(15)-ene-3α,11-diol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to yield a diol intermediate", "The diol intermediate is then treated with acetic acid to yield the desired compound, EudesM-4(15)-ene-3α,11-diol", "The final product is purified using a combination of chloroform and water" ] } | |
Número CAS |
113773-90-3 |
Nombre del producto |
EudesM-4(15)-ene-3α,11-diol |
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.494 |
Nombre IUPAC |
(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1 |
Clave InChI |
ORTXDSRJUDCFHC-GEEQCMDESA-N |
SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



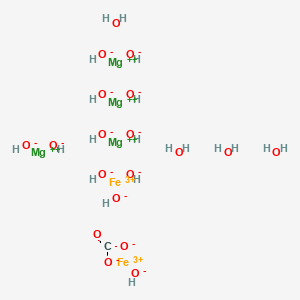
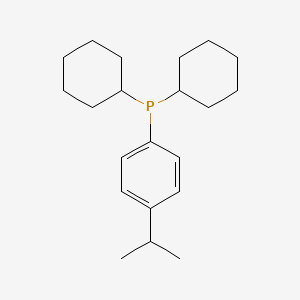
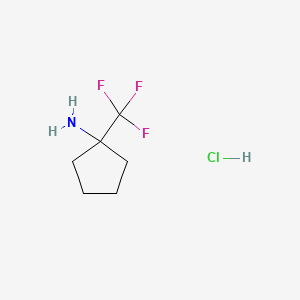
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
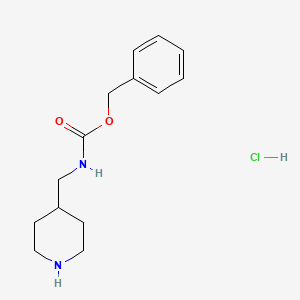
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)


![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

